molecular formula C23H18FN3O3S2 B11103595 N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide

N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide

Cat. No.: B11103595
M. Wt: 467.5 g/mol
InChI Key: XQTPPLCBRDHYLF-UHFFFAOYSA-N
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Description

N-(2-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE: is a complex organic compound with a unique structure that combines a benzothiazole ring with a fluorinated aniline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2-(2-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE
  • N-(2-{[2-(4-METHOXYANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHYLBENZAMIDE

Uniqueness

N-(2-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE is unique due to the presence of the fluorine atom on the aniline ring, which can significantly influence its chemical reactivity and biological activity. This fluorinated derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C23H18FN3O3S2

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methoxybenzamide

InChI

InChI=1S/C23H18FN3O3S2/c1-30-19-5-3-2-4-17(19)22(29)26-16-10-11-18-20(12-16)32-23(27-18)31-13-21(28)25-15-8-6-14(24)7-9-15/h2-12H,13H2,1H3,(H,25,28)(H,26,29)

InChI Key

XQTPPLCBRDHYLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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